molecular formula C15H13ClO B079526 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone CAS No. 62006-19-3

2-(4-Chlorophenyl)-1-(p-tolyl)ethanone

Cat. No.: B079526
CAS No.: 62006-19-3
M. Wt: 244.71 g/mol
InChI Key: PNUDBSZABWYHHK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(p-tolyl)ethanone is an organic compound with the molecular formula C15H13ClO It is a ketone that features a chlorophenyl group and a tolyl group attached to the ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chlorobenzoyl chloride and p-toluene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(p-tolyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(p-tolyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary based on the biological system being studied. For example, it may inhibit enzymes involved in metabolic pathways or signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar structure but lacks the chlorophenyl group.

    4-Methylbenzophenone: Similar structure but lacks the chlorophenyl group.

    4-Chlorobenzophenone: Similar structure but lacks the tolyl group.

Uniqueness

2-(4-Chlorophenyl)-1-(p-tolyl)ethanone is unique due to the presence of both the chlorophenyl and tolyl groups, which confer distinct chemical properties and reactivity

Biological Activity

2-(4-Chlorophenyl)-1-(p-tolyl)ethanone, also known as a substituted ketone, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structure, which includes a chlorinated phenyl group and a p-tolyl group, suggesting possible interactions with various biological targets.

  • Chemical Formula : C15H13ClO
  • Molecular Weight : 252.72 g/mol
  • CAS Number : 62006-19-3

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown efficacy against various microbial strains.
  • Anti-inflammatory Effects : Studies suggest it may reduce inflammation markers in vitro.
  • Anticancer Potential : Preliminary findings indicate that it can inhibit the growth of certain cancer cell lines.

The biological activity of this compound is thought to involve:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in cell proliferation and inflammation.
  • Interference with Cell Signaling Pathways : The compound could modulate pathways related to apoptosis and cell cycle regulation.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various ketones, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations ranging from 50 to 200 µg/mL, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

In a model of induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha). The results suggest that it may exert its anti-inflammatory effects through the inhibition of NF-kB signaling pathways .

Anticancer Activity

In vitro studies using MCF-7 breast cancer cells revealed that this compound reduced cell viability with an IC50 value of approximately 25 µM. This effect was associated with increased apoptosis as indicated by elevated levels of cleaved caspase-3 .

Data Table: Summary of Biological Activities

Activity TypeTarget/MethodologyObserved EffectReference
AntimicrobialBacterial strains (S. aureus, E. coli)Significant inhibition at 50-200 µg/mL
Anti-inflammatoryCytokine measurement in vitroDecrease in IL-6 and TNF-alpha
AnticancerMCF-7 cell viability assayIC50 = 25 µM; increased apoptosis

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUDBSZABWYHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462345
Record name 2-(4-Chlorophenyl)-1-(4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62006-19-3
Record name 2-(4-Chlorophenyl)-1-(4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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